Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
Overview
Description
Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one is a complex organic compound that features a combination of methanesulfonic acid and a heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the pyridine and pyrrole moieties. Methanesulfonic acid is then introduced to form the final compound. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with alternative groups, leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the indole, pyridine, or pyrrole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one: can be compared with other indole-based compounds, pyridine derivatives, and pyrrole-containing molecules.
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Pyridine-3-carboxylic acid: A pyridine derivative with various applications in organic synthesis.
Pyrrole-2-carboxaldehyde: A pyrrole-containing compound used in the synthesis of more complex molecules.
Properties
IUPAC Name |
methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O.CH4O3S/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13;1-5(2,3)4/h1-11,20H,(H,21,22);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDPNBZMAJGYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648020 | |
Record name | Methanesulfonic acid--5-(pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856436-16-3 | |
Record name | Methanesulfonic acid--5-(pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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